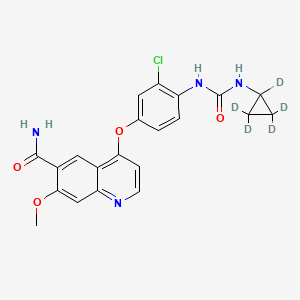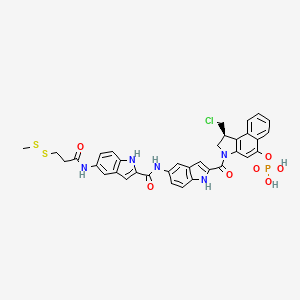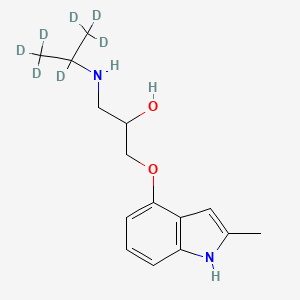
rac Mepindolol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Mepindolol-d7: is a deuterium-labeled version of racemic Mepindolol, a non-selective beta-adrenergic receptor antagonist. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may involve the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents or solvents under specific reaction conditions.
Final Product Formation: The deuterated intermediate is then reacted with other reagents to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: rac Mepindolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
rac Mepindolol-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Employed in receptor binding studies and other biological assays to understand the interaction with beta-adrenergic receptors.
Wirkmechanismus
rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking in studies. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Vergleich Mit ähnlichen Verbindungen
Mepindolol: The non-deuterated version of rac Mepindolol-d7.
Propranolol: Another non-selective beta-adrenergic receptor antagonist.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in analytical studies, such as improved stability and more accurate quantification. This makes it particularly valuable in pharmacokinetic and drug metabolism research compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
269.39 g/mol |
IUPAC-Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D |
InChI-Schlüssel |
NXWGWUVGUSFQJC-SVMCCORHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


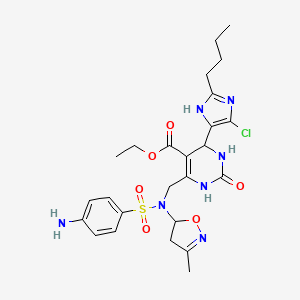
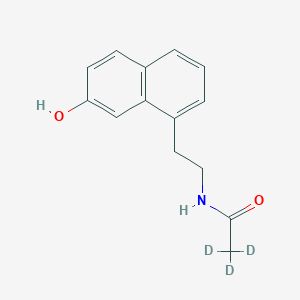
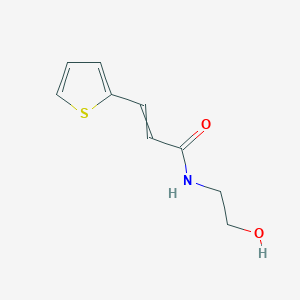
![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
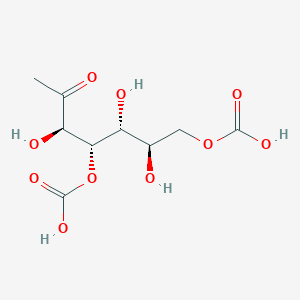

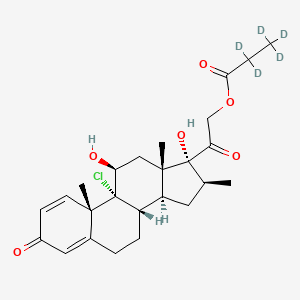

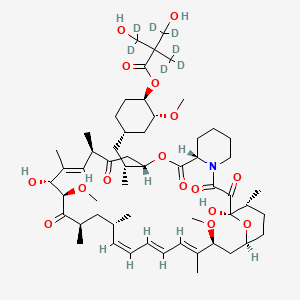
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
